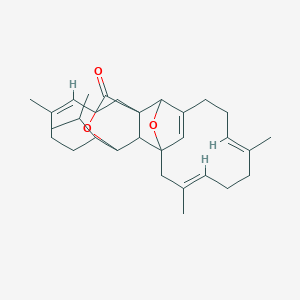
(5R,6R)-6-Hydroxy-5-methylheptan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5R,6R)-6-Hydroxy-5-methylheptan-2-one, also known as (R,R)-HMHP, is a chiral molecule that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a natural product that is found in certain plants and fruits, including citrus fruits, and has been studied extensively for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of (R,R)-HMHP is not fully understood, but it is believed to be related to its ability to interact with various enzymes and receptors in the body. Studies have shown that this compound can inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. Additionally, (R,R)-HMHP has been shown to activate certain receptors, including peroxisome proliferator-activated receptors (PPARs), which are involved in the regulation of lipid metabolism and inflammation.
Biochemical and Physiological Effects:
(R,R)-HMHP has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and insecticidal properties. Studies have shown that this compound can inhibit the production of inflammatory mediators, such as prostaglandins and cytokines, and reduce oxidative stress by scavenging free radicals. Additionally, (R,R)-HMHP has been shown to have insecticidal properties, making it a potential alternative to synthetic pesticides.
Advantages and Limitations for Lab Experiments
One of the main advantages of using (R,R)-HMHP in lab experiments is its natural origin, which makes it a safer and more environmentally friendly alternative to synthetic compounds. Additionally, the biotransformation of limonene to (R,R)-HMHP is a highly efficient and cost-effective method of synthesis. However, one of the limitations of using (R,R)-HMHP in lab experiments is its low solubility in water, which can make it difficult to work with in certain applications.
Future Directions
There are several future directions for the study of (R,R)-HMHP, including:
1. Further investigation of its anti-inflammatory and antioxidant properties and its potential applications in the treatment of various diseases.
2. Development of new methods for the synthesis of (R,R)-HMHP that are more efficient and cost-effective.
3. Exploration of its insecticidal properties and its potential applications in agriculture.
4. Investigation of its potential as a natural flavoring agent in food science.
5. Study of its interactions with various enzymes and receptors in the body to better understand its mechanism of action.
Synthesis Methods
The synthesis of (R,R)-HMHP can be achieved through several methods, including enzymatic and chemical synthesis. One of the most common methods of synthesis is the biotransformation of limonene, a natural compound found in citrus fruits, using microorganisms such as Pseudomonas putida. This method has been shown to be highly efficient and cost-effective, making it a popular choice for large-scale production.
Scientific Research Applications
(R,R)-HMHP has been extensively studied for its potential applications in various scientific fields, including medicine, agriculture, and food science. In medicine, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases, including cancer and cardiovascular diseases. In agriculture, (R,R)-HMHP has been shown to have insecticidal properties, making it a potential alternative to synthetic pesticides. In food science, this compound has been used as a natural flavoring agent due to its pleasant aroma and taste.
properties
CAS RN |
130650-60-1 |
|---|---|
Product Name |
(5R,6R)-6-Hydroxy-5-methylheptan-2-one |
Molecular Formula |
C8H16O2 |
Molecular Weight |
144.21 g/mol |
IUPAC Name |
(5R,6R)-6-hydroxy-5-methylheptan-2-one |
InChI |
InChI=1S/C8H16O2/c1-6(8(3)10)4-5-7(2)9/h6,8,10H,4-5H2,1-3H3/t6-,8-/m1/s1 |
InChI Key |
JTPMVCMMYOHLGD-HTRCEHHLSA-N |
Isomeric SMILES |
C[C@H](CCC(=O)C)[C@@H](C)O |
SMILES |
CC(CCC(=O)C)C(C)O |
Canonical SMILES |
CC(CCC(=O)C)C(C)O |
synonyms |
2-Heptanone, 6-hydroxy-5-methyl-, [R-(R*,R*)]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[1,1-Biphenyl]-2,4-diol,3,3-diethyl-(9CI)](/img/structure/B153880.png)

![9-Methyl-3-(1H-tetrazol-5-yl)-4H-pyrido[1,2-a]pyrimidin-4-imine](/img/structure/B153893.png)




